2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with a suitable amine, such as N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]amine, under amidation conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Use in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride
- 2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24ClNO3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide |
InChI |
InChI=1S/C22H24ClNO3S/c1-14-7-9-28-20(14)13-24(12-18-6-5-8-26-18)22(25)17(4)27-19-10-15(2)21(23)16(3)11-19/h5-11,17H,12-13H2,1-4H3 |
InChI Key |
JOYRSQRVPYLKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.